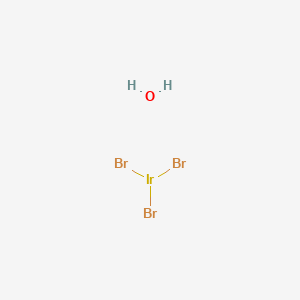

Tribromoiridium;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribromoiridium hydrate is a compound with the linear formula IrBr3 · xH2O . It is also known as Iridium tribromide hydrate and Iridium (3+) tribromide hydrate . The CAS Number of this compound is 317828-27-6 . The molecular weight of the anhydrous basis is 431.93 .

Molecular Structure Analysis

The molecular structure of hydrates can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Scientific Research Applications

Hydration Mechanisms in Cement Chemistry

- Hydration of Tricalcium Silicate : Tricalcium silicate hydration is a fundamental process in cement chemistry, producing calcium hydroxide and calcium silicate hydrate, crucial for cement's setting and hardening. The hydration mechanism involves complex chemical reactions and structural changes, significantly impacting the material's mechanical properties and durability. Studies have focused on understanding these processes at the molecular and macroscopic levels, offering insights into optimizing cementitious materials for construction applications (J. Camilleri, P. Laurent, I. About, 2014).

Material Characterization and Development

- Characterization of Cementitious Materials : Research on tricalcium silicate-based cements, such as Biodentine and Bioaggregate, explores their hydration behavior, leachate composition, and microstructural development. These studies contribute to the development of new materials with improved properties for specific applications, such as root-end fillings in dentistry. The hydration process results in the formation of calcium silicate hydrate and calcium hydroxide, with material composition influencing the hydration kinetics and product morphology (L. Grech, B. Mallia, J. Camilleri, 2013).

Insights into Hydration Dynamics

- Molecular Dynamics of Hydration : Advanced simulation techniques, such as molecular dynamics, provide deep insights into the hydration mechanisms of mineral surfaces, including tricalcium silicate. These studies reveal the intricate interplay between chemical reactions and structural changes during hydration, highlighting the role of surface properties and environmental conditions in influencing material behavior. This research can guide the design of more efficient and durable materials for various applications (H. Manzano, E. Durgun, I. López‐Arbeloa, J. Grossman, 2015).

properties

IUPAC Name |

tribromoiridium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXFKPVKJZGJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ir](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2IrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583719 |

Source

|

| Record name | Tribromoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tribromoiridium;hydrate | |

CAS RN |

317828-27-6 |

Source

|

| Record name | Tribromoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)

![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)